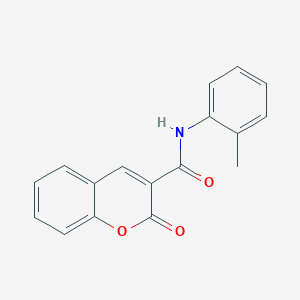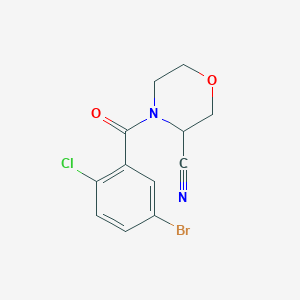
Isopropyl 2-propoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-propoxyacetate is a chiral ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is synthesized by the reaction of isopropanol and propionic acid . This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
作用機序
Target of Action
Isopropyl 2-propoxyacetate is primarily used as an acylating agent . Its primary targets are racemic amines, where it acts as an effective acylating agent for enantiomer selective N-acylation .
Mode of Action
The compound interacts with its targets (racemic amines) through a process known as N-acylation . This process involves the transfer of an acyl group from the this compound to the amine, resulting in the formation of a new bond .
Biochemical Pathways
It’s known that the compound plays a crucial role in the kinetic resolution of racemic amines . This process can lead to excellent conversions and enantiomeric excess values .
Result of Action
The primary result of this compound’s action is the selective N-acylation of racemic amines . This leads to excellent conversions and high enantiomeric excess values , which are crucial in the production of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions: Isopropyl 2-propoxyacetate is typically synthesized through the esterification reaction between isopropanol and propionic acid . The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous-flow conditions to optimize the yield and selectivity of the product . The use of catalysts such as lipase, catalase, and dehydrogenase has been shown to enhance the efficiency of the reaction . Additionally, amine catalysts are employed to acylate the molecule, producing amides or urea derivatives .
化学反応の分析
Types of Reactions: Isopropyl 2-propoxyacetate undergoes various chemical reactions, including:
Esterification: Catalyzed by enzymes such as lipase, catalase, and dehydrogenase.
Acylation: Using amine catalysts to produce amides or urea derivatives.
Common Reagents and Conditions:
Esterification: Catalysts like lipase, catalase, and dehydrogenase under optimized conditions for maximum yield and selectivity.
Acylation: Amine catalysts are used to acylate the molecule.
Major Products Formed:
Esterification: The primary product is this compound.
Acylation: The major products include amides or urea derivatives.
科学的研究の応用
Isopropyl 2-propoxyacetate has a wide range of applications in scientific research, including:
類似化合物との比較
Isopropyl 2-propoxyacetate can be compared with other similar compounds, such as:
Isopropyl acetate: Another ester with similar applications in esterification reactions.
Propyl acetate: Used in similar industrial processes but with different reactivity and selectivity.
Ethyl acetate: Commonly used in esterification reactions but with different physical and chemical properties.
Uniqueness: this compound is unique due to its chiral nature and its effectiveness as a substrate for lipase, with a high kinetic rate constant and enantiomeric excess . This makes it particularly valuable in enantioselective synthesis and chiral resolution processes .
特性
IUPAC Name |
propan-2-yl 2-propoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-5-10-6-8(9)11-7(2)3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFPGLROXMJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)


![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)
![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)
![5-Fluoro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2750909.png)



![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)
![N-{[4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2750919.png)
![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2750922.png)
